molecular formula C23H16BrClN4O3S B11448358 1-[(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

1-[(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B11448358
M. Wt: 543.8 g/mol
InChI Key: ZMKQJKVJIFDYBV-UHFFFAOYSA-N
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Description

1-({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(4-chlorophenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(4-chlorophenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core thieno[2,3-d]pyrimidine structure, followed by the introduction of the bromo and chloro substituents through halogenation reactions. The final steps involve the formation of the pyrido[1,2-a]pyrimidin-2-ylmethyl group through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(4-chlorophenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), reducing agents (e.g., lithium aluminum hydride for reduction), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

1-({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(4-chlorophenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(4-chlorophenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-bromo-phenyl)-2-oxo-ethyl)-4-phenyl-pyrimidin-1-ium, bromide
  • 1-(2-(4-bromo-phenyl)-2-oxo-ethyl)-4-(2-chloro-phenyl)-pyrimidin-1-ium, bromide
  • 1-(2-(4-bromo-phenyl)-2-oxo-ethyl)-4-(3-chloro-phenyl)-pyrimidin-1-ium, bromide

Uniqueness

1-({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(4-chlorophenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is unique due to its combination of multiple heterocyclic rings and the presence of both bromo and chloro substituents

Properties

Molecular Formula

C23H16BrClN4O3S

Molecular Weight

543.8 g/mol

IUPAC Name

1-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H16BrClN4O3S/c1-12-13(2)33-22-20(12)21(31)29(17-6-4-15(25)5-7-17)23(32)28(22)11-16-9-19(30)27-10-14(24)3-8-18(27)26-16/h3-10H,11H2,1-2H3

InChI Key

ZMKQJKVJIFDYBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=O)N4C=C(C=CC4=N3)Br)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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